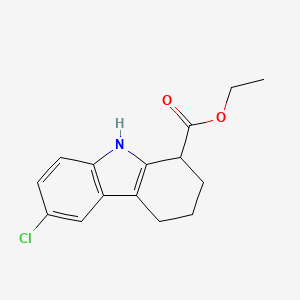
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Descripción general
Descripción
“Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” is a chemical compound with the molecular formula C15H16ClNO2 . It is a member of the class of carbazoles .
Molecular Structure Analysis
The molecular weight of “ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” is 277.74 g/mol . The InChI string representation of its structure is InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” are not available, related compounds such as “6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide” are known to block the activity of an enzyme called SirT1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” include a molecular weight of 277.74 g/mol, a computed XLogP3-AA value of 3.8, one hydrogen bond donor count, two hydrogen bond acceptor counts, and three rotatable bond counts .
Aplicaciones Científicas De Investigación
- Scientific Field: Organic Chemistry
- Application : The compound is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology .
- Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Scientific Field: Pharmaceutical Chemistry
- Application : The compound could potentially be used as a pharmaceutical intermediate . It might be used in the synthesis of various drugs .
- Methods of Application : The compound could be synthesized and then used as an intermediate in the synthesis of other complex molecules .
- Results or Outcomes : The specific outcomes would depend on the final product being synthesized .
-
Scientific Field: Medicinal Chemistry
- Application : The compound could potentially be used in the treatment of Huntington’s disease .
- Methods of Application : The compound could be administered as a medication for patients suffering from Huntington’s disease .
- Results or Outcomes : The specific outcomes would depend on the effectiveness of the treatment .
-
Scientific Field: Synthetic Chemistry
- Application : The compound could potentially be used in the synthesis of aspidospermidine alkaloids .
- Methods of Application : The compound could be synthesized and then used as an intermediate in the synthesis of other complex molecules .
- Results or Outcomes : The specific outcomes would depend on the final product being synthesized .
-
Scientific Field: Material Science
- Application : The compound could potentially be used in the development of new materials .
- Methods of Application : The compound could be synthesized and then used as a building block in the synthesis of new materials .
- Results or Outcomes : The specific outcomes would depend on the properties of the new material .
Propiedades
IUPAC Name |
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLHEFQPHANDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387798 | |
| Record name | ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
CAS RN |
49844-36-2 | |
| Record name | ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



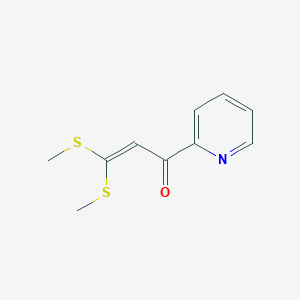
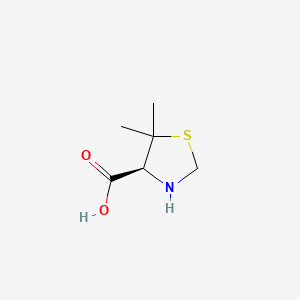
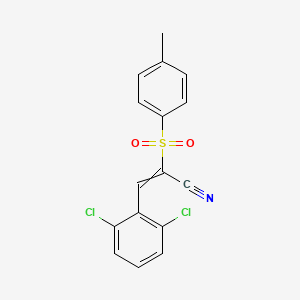
![2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide](/img/structure/B1364004.png)
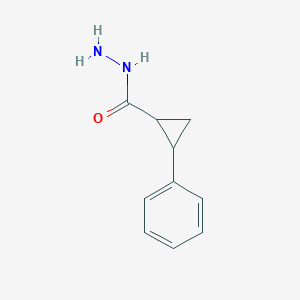
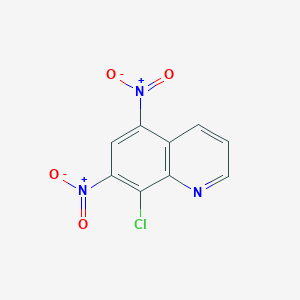
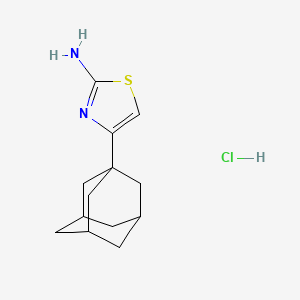
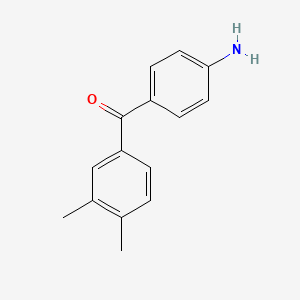
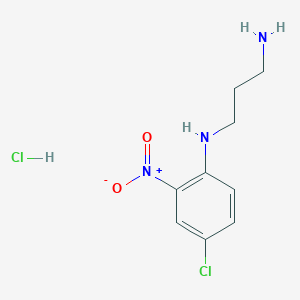
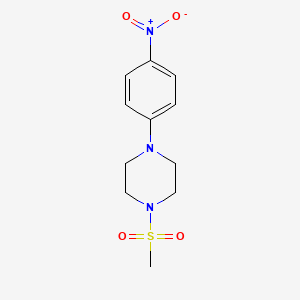
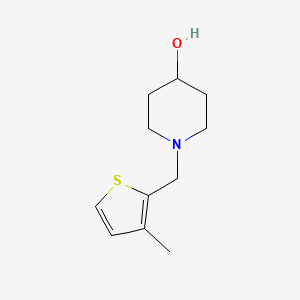
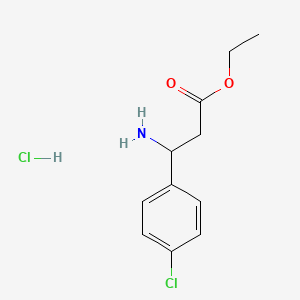
![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)
![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)